molecular formula C8H9F2N B1390577 3-(1,1-Difluoropropyl)pyridine CAS No. 1186194-56-8

3-(1,1-Difluoropropyl)pyridine

Cat. No.: B1390577
CAS No.: 1186194-56-8
M. Wt: 157.16 g/mol
InChI Key: NPIGYYZPCODXEA-UHFFFAOYSA-N
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Description

3-(1,1-Difluoropropyl)pyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a difluoropropyl group attached to the third position of the pyridine ring. This compound is a colorless liquid with a pungent odor and has a molecular formula of C8H9F2N and a molecular weight of 157.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoropropyl)pyridine typically involves the reaction of pyridine with 1,1-difluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoropropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-(1,1-Difluoropropyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoropropyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

  • 3-(1,1-Difluoroethyl)pyridine
  • 3-(1,1-Difluorobutyl)pyridine
  • 3-(1,1-Difluoropentyl)pyridine

Comparison: Compared to these similar compounds, 3-(1,1-Difluoropropyl)pyridine is unique due to its specific difluoropropyl group, which can influence its chemical reactivity and biological activity. The length and structure of the difluoroalkyl chain can affect the compound’s physical properties, such as boiling point and solubility, as well as its interaction with molecular targets .

Properties

IUPAC Name

3-(1,1-difluoropropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIGYYZPCODXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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